molecular formula C12H13NO3 B051325 (2-Benzylacryloyl)glycine CAS No. 76932-18-8

(2-Benzylacryloyl)glycine

Cat. No.: B051325
CAS No.: 76932-18-8
M. Wt: 219.24 g/mol
InChI Key: FSCZNKNUJVBMPY-UHFFFAOYSA-N
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Description

N-(2-benzyl propenoyl)-glycine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to a propenoyl moiety, which is further linked to glycine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzyl propenoyl)-glycine typically involves the reaction of benzylamine with propenoyl chloride, followed by the addition of glycine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: Industrial production of N-(2-benzyl propenoyl)-glycine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzyl propenoyl)-glycine undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The propenoyl moiety can be reduced to form the corresponding saturated compound.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions for electrophilic substitution typically involve the use of acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Saturated N-(2-benzyl propanoyl)-glycine.

    Substitution: Nitrobenzyl, halobenzyl derivatives.

Scientific Research Applications

Chemistry: N-(2-benzyl propenoyl)-glycine is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, N-(2-benzyl propenoyl)-glycine is studied for its potential role as a bioactive molecule. It may interact with specific enzymes or receptors, leading to various biological effects. Research is ongoing to explore its potential as a therapeutic agent.

Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the areas of anti-inflammatory and anticancer research. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, N-(2-benzyl propenoyl)-glycine is used in the production of specialty chemicals and as a building block for more complex molecules. Its versatility and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-benzyl propenoyl)-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    N-benzyl glycine: Similar structure but lacks the propenoyl moiety.

    N-(2-phenyl propenoyl)-glycine: Similar structure but with a phenyl group instead of a benzyl group.

    N-(2-benzyl acetyl)-glycine: Similar structure but with an acetyl group instead of a propenoyl group.

Uniqueness: N-(2-benzyl propenoyl)-glycine is unique due to the presence of both the benzyl and propenoyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-benzylprop-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(12(16)13-8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCZNKNUJVBMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.10 (6.8 mmoles) of N-(2-benzyl propenoyl-glycine benzyl ester, M.P. =60° C, are stirred at 10° C. for 2 hours with a mixture of 30 ml of methanol and 0.27 g of NaOH (6.8 mmoles), dissolved in 5 ml of water. The pH is brought to 1 by the addition of 2N HCl and the material is extracted with ethyl acetate. The solvent is washed with 2×20 ml of water, dried and evaporated under a vacuum. 1.36 g of crystals are obtained.
[Compound]
Name
2.10
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6.8 mmol
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reactant
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30 mL
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0.27 g
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reactant
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Name
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0 (± 1) mol
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Name
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5 mL
Type
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Reaction Step Three

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